![molecular formula C14H21ClN2O2S B2669308 1-(3-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 953142-04-6](/img/structure/B2669308.png)
1-(3-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in research. This compound is commonly referred to as "CP-55940" and is a synthetic cannabinoid receptor agonist. The purpose of
Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols (CPs) are identified as precursors to dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). CPs, including mono- to pentachlorinated congeners, are cited for their role in dioxin formation, which is a concern due to the toxicological effects of dioxins. Research focuses on the pathways of CP formation, including incomplete combustion and chemical reactions that potentially contribute to dioxin synthesis. Understanding these mechanisms is crucial for mitigating dioxin emissions from industrial processes (Peng et al., 2016).
Methanethiol and Environmental Biochemistry
Methanethiol is a volatile sulfur compound with significant biological and environmental implications. It's involved in the sulfur cycle and can be produced or consumed by microbial activity in various matrices, including soils and aquatic environments. The biological significance of methanethiol, alongside hydrogen sulfide and dimethyl sulfide, involves roles in microbial metabolism and the global sulfur cycle. These compounds contribute to odor issues and participate in complex environmental processes (Tangerman, 2009).
Methanesulfonamide in Drug Development
Sulfonamides, including methanesulfonamides, play a critical role in medicinal chemistry, forming the basis of several drug classes. These compounds have been explored for their therapeutic potential across various applications, demonstrating the versatility and importance of the sulfonamide group in drug development and pharmacology. Research in this area focuses on understanding the mechanisms of action, optimizing therapeutic efficacy, and minimizing side effects (Carta et al., 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S/c1-17-7-5-12(6-8-17)10-16-20(18,19)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHMYOPOQIXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide |
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